N'-(4-chloroanilino)carbamimidothioic acid
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Overview
Description
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound with the molecular formula C11H7FN2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of [4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- [4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanol
- [4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine
- [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carboxylic acid
Comparison: Compared to its analogs, [4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties. Its fluorophenyl group enhances its stability and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(4-chloroanilino)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVVZHDEYSKSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NN=C(N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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